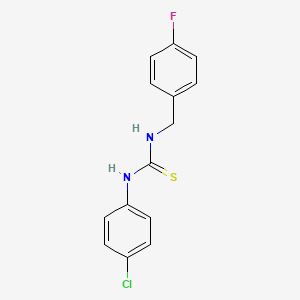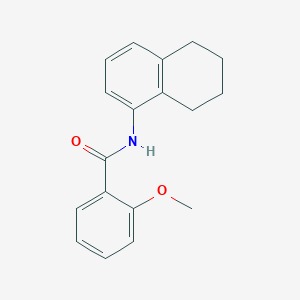
Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)-
Vue d'ensemble
Description
Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- is a complex organic compound with a unique structure that combines anthranilic acid and a hydrazino-pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- typically involves the reaction of anthranilic acid with 2-hydrazino-4-pyrimidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine hydrate and pyrimidine derivatives. The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyrimidine and anthranilic acid derivatives.
Applications De Recherche Scientifique
Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid: A simpler compound with similar structural features but lacking the hydrazino-pyrimidine moiety.
2-Hydrazino-4-pyrimidine: A related compound that shares the hydrazino-pyrimidine structure but lacks the anthranilic acid component.
Uniqueness
Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components.
Propriétés
IUPAC Name |
2-[(2-hydrazinylpyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-16-11-13-6-5-9(15-11)14-8-4-2-1-3-7(8)10(17)18/h1-6H,12H2,(H,17,18)(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHKWXJZZLUSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199596 | |
| Record name | Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51658-13-0 | |
| Record name | Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051658130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(2-hydrazino-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5840594.png)
![5-tert-butyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5840600.png)

![6-(3-methoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5840612.png)
![N-{5-[(3-BROMOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE](/img/structure/B5840614.png)
![2-[4-Chloro-2-methyl-5-(1,2-oxazol-3-ylsulfamoyl)phenoxy]acetamide](/img/structure/B5840621.png)

![3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5840639.png)
![1-(cyclohexylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5840641.png)
![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5840656.png)
![1-[(2-fluorophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine](/img/structure/B5840669.png)
![2-[(4-phenyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5840681.png)

![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINE](/img/structure/B5840686.png)
